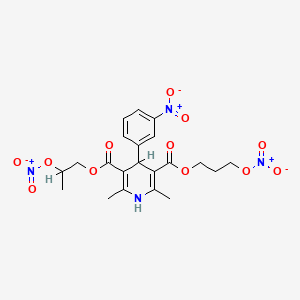

2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CD-349 wird durch die Cyclisierung von 3-Nitrobenzaldehyd mit 3-Nitratpropyl-3-Aminocrotonat und 2-Nitratpropylacetoacetat in siedendem Benzol synthetisiert . Die Ausgangsmaterialien für diese Synthese werden wie folgt erhalten:

- Die Reaktion von Diketen mit 3-Brompropanol unter Verwendung von Natriumacetat bei 50 °C ergibt 3-Brompropylacetoacetat.

- Dieses Zwischenprodukt wird dann mit Silbernitrat in siedendem Acetonitril umgesetzt, um 3-Nitratpropylacetoacetat zu erhalten.

- Schließlich wird diese Verbindung mit Ammoniak in Tetrahydrofuran behandelt, um den Aminocrotonsäureester zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von CD-349 umfasst ähnliche Synthesewege, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet typischerweise strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CD-349 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: CD-349 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit geeigneten Reduktionsmitteln zu ihren entsprechenden reduzierten Formen reduziert werden.

Substitution: CD-349 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion zu reduzierten Formen von CD-349 führen kann .

Wissenschaftliche Forschungsanwendungen

CD-349 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Industrie: Wird bei der Entwicklung neuer Kalziumkanalblocker und verwandter Pharmazeutika eingesetzt.

Wirkmechanismus

CD-349 entfaltet seine Wirkung durch Blockierung spannungsgesteuerter Kalziumkanäle, wodurch der Einstrom von Kalziumionen in die Zellen gehemmt wird. Diese Wirkung reduziert die Kontraktion der glatten Gefäßmuskulatur, was zu Vasodilatation und einem niedrigeren Blutdruck führt . Die Verbindung erhöht auch die Konzentration von cyclischem Guanosinmonophosphat in den Blutgefäßen, was zu ihren vasodilatatorischen Wirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The primary application of this compound lies in its calcium channel blocking activity. Dihydropyridine derivatives are widely used in the treatment of cardiovascular diseases, particularly hypertension and angina pectoris. The nitrooxy substituents enhance the compound's efficacy by promoting vasodilation through nitric oxide release.

Case Studies and Research Findings

- Calcium Channel Antagonist Study : A study evaluated the calcium channel antagonist effects of various dihydropyridine derivatives, including those with nitrooxy substitutions. The results indicated that compounds with nitrooxy groups exhibited superior antagonist activity compared to standard drugs like nifedipine, demonstrating effective IC50 values in the nanomolar range .

- Vascular Smooth Muscle Relaxation : Research has shown that derivatives containing nitrooxy substituents lead to significant relaxation of smooth muscle tissues in vitro. This property is crucial for developing treatments for conditions characterized by vascular constriction .

- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The Hantzsch reaction is commonly employed for synthesizing such dihydropyridine derivatives .

Wirkmechanismus

CD-349 exerts its effects by blocking voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into cells. This action reduces the contraction of vascular smooth muscle, leading to vasodilation and decreased blood pressure . The compound also increases the levels of cyclic guanosine monophosphate in blood vessels, further contributing to its vasodilatory effects .

Vergleich Mit ähnlichen Verbindungen

CD-349 wird mit anderen Kalziumkanalblockern wie Nifedipin, Diltiazem und Verapamil verglichen . Obwohl all diese Verbindungen einen gemeinsamen Wirkmechanismus haben, ist CD-349 aufgrund seiner hybriden Eigenschaft der Kalzium-Antagonisierung und der Erhöhung des cyclischen Guanosinmonophosphats einzigartig . Diese doppelte Wirkung macht CD-349 besonders wirksam bei bestimmten Herz-Kreislauf-Erkrankungen.

Liste ähnlicher Verbindungen

- Nifedipin

- Diltiazem

- Verapamil

- Amlodipin

- Felodipin

Biologische Aktivität

2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that exhibits notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- IUPAC Name : this compound

- Molecular Formula : C21H24N4O12

- Molecular Weight : 492.44 g/mol

- CAS Number : 88594-08-5

Pharmacological Effects

Research indicates that this compound possesses significant vasodilatory and antioxidant properties. Its mechanism of action is primarily through the modulation of nitric oxide (NO) pathways and inhibition of oxidative stress in various biological systems.

Vasodilatory Effects

The compound acts as a vasodilator , which helps in the relaxation of blood vessels. This effect is crucial for managing conditions such as hypertension and heart failure. Studies have shown that it enhances the bioavailability of NO, leading to improved vascular function .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders .

The biological activity of this compound can be summarized as follows:

- Nitric Oxide Release : The nitrooxy groups facilitate the release of NO, which plays a pivotal role in vasodilation.

- Inhibition of Reactive Oxygen Species (ROS) : The compound's structure allows it to effectively neutralize ROS, thereby protecting tissues from oxidative damage.

- Modulation of Calcium Channels : It may influence calcium ion channels in vascular smooth muscle cells, further contributing to its vasodilatory effects .

Clinical Trials

Several clinical trials have investigated the efficacy of compounds related to this class in treating cardiovascular diseases. For example:

- A study demonstrated that a similar dihydropyridine derivative significantly reduced systolic blood pressure in hypertensive patients over a period of 12 weeks .

- Another trial highlighted the antioxidant effects of related compounds in patients with metabolic syndrome, showing improved biomarkers for oxidative stress .

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Vasodilatory and Antioxidant | Enhanced NO availability; reduced oxidative stress |

| Nicardipine (related compound) | Calcium Channel Blocker | Effective in lowering blood pressure; improved cardiac output |

| Other Dihydropyridines | Vascular Smooth Muscle Relaxation | Commonly used in hypertension treatment; various side effects noted |

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit the proliferation of vascular smooth muscle cells (VSMCs), suggesting a potential role in preventing vascular remodeling associated with hypertension .

Eigenschaften

CAS-Nummer |

88594-08-5 |

|---|---|

Molekularformel |

C21H24N4O12 |

Molekulargewicht |

524.4 g/mol |

IUPAC-Name |

5-O-(2-nitrooxypropyl) 3-O-(3-nitrooxypropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H24N4O12/c1-12(37-25(32)33)11-35-21(27)18-14(3)22-13(2)17(20(26)34-8-5-9-36-24(30)31)19(18)15-6-4-7-16(10-15)23(28)29/h4,6-7,10,12,19,22H,5,8-9,11H2,1-3H3 |

InChI-Schlüssel |

QSTCLWROWBZZLA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CD 349 CD-349 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.